molecular formula C8H14F2N2O3 B14851529 H-Lys(F2Ac)-OH

H-Lys(F2Ac)-OH

Cat. No.: B14851529
M. Wt: 224.21 g/mol
InChI Key: DNHURNFQAVQIGS-YFKPBYRVSA-N
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Description

H-Lys(F2Ac)-OH, also known as Nα-(2,2-difluoroacetyl)-L-lysine, is a modified amino acid derivative. This compound is of significant interest due to its unique structural properties, which include the presence of a difluoroacetyl group attached to the lysine residue. This modification can influence the compound’s reactivity and interactions, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(F2Ac)-OH typically involves the protection of the lysine amino group, followed by the introduction of the difluoroacetyl group. The process can be summarized as follows:

    Protection of the Amino Group: The ε-amino group of lysine is protected using a suitable protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl).

    Introduction of Difluoroacetyl Group: The protected lysine is then reacted with difluoroacetic anhydride under controlled conditions to introduce the difluoroacetyl group.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions: H-Lys(F2Ac)-OH can undergo various chemical reactions, including:

    Oxidation: The difluoroacetyl group can be oxidized under specific conditions, leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the difluoroacetyl group, potentially converting it into other derivatives.

    Substitution: The compound can participate in substitution reactions where the difluoroacetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while reduction can produce lysine derivatives with modified side chains.

Scientific Research Applications

H-Lys(F2Ac)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of peptides and proteins with modified properties.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of H-Lys(F2Ac)-OH involves its interaction with specific molecular targets. The difluoroacetyl group can influence the compound’s binding affinity and specificity towards enzymes and receptors. This modification can alter the compound’s activity, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

    Nα-Acetyl-L-lysine: Similar in structure but lacks the difluoroacetyl group.

    Nα-Propionyl-L-lysine: Contains a propionyl group instead of the difluoroacetyl group.

    Nα-Butyryl-L-lysine: Features a butyryl group in place of the difluoroacetyl group.

Uniqueness: H-Lys(F2Ac)-OH is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and specificity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C8H14F2N2O3

Molecular Weight

224.21 g/mol

IUPAC Name

(2S)-2-amino-6-[(2,2-difluoroacetyl)amino]hexanoic acid

InChI

InChI=1S/C8H14F2N2O3/c9-6(10)7(13)12-4-2-1-3-5(11)8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)/t5-/m0/s1

InChI Key

DNHURNFQAVQIGS-YFKPBYRVSA-N

Isomeric SMILES

C(CCNC(=O)C(F)F)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCNC(=O)C(F)F)CC(C(=O)O)N

Origin of Product

United States

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